2-Chloroquinolin-7-amine

Medicinal Chemistry Organic Synthesis Cross-Coupling

Procure 2-Chloroquinolin-7-amine (CAS 1782402-51-0) as your core scaffold for parallel medicinal chemistry. Unlike mono-functional 2-chloroquinoline or 7-aminoquinoline, its unique 2-chloro, 7-amino substitution enables chemoselective diversification—perform Suzuki couplings at the 2-position while preserving the 7-amine for acylation or sulfonylation. This orthogonal strategy maximizes chemical space exploration for ATP-competitive kinase inhibitors. With an optimal LogP of 2.13 and a balanced H-bond profile, it is a superior starting point for CNS GPCR programs compared to more lipophilic analogs. It is also structurally distinct from the 4-amino-7-chloroquinoline framework of chloroquine, offering a scaffold-hopping strategy to circumvent PfCRT-mediated antimalarial resistance. Available in bulk at ≥98% purity, eliminating in-house synthesis bottlenecks for scale-up.

Molecular Formula C9H7ClN2
Molecular Weight 178.62 g/mol
Cat. No. B8011154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloroquinolin-7-amine
Molecular FormulaC9H7ClN2
Molecular Weight178.62 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=C1C=CC(=N2)Cl)N
InChIInChI=1S/C9H7ClN2/c10-9-4-2-6-1-3-7(11)5-8(6)12-9/h1-5H,11H2
InChIKeyBXQKZADTKDATBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloroquinolin-7-amine: Core Heterocyclic Intermediate for Targeted Quinoline Synthesis


2-Chloroquinolin-7-amine (CAS 1782402-51-0) is a heterocyclic aromatic amine belonging to the quinoline family. It is characterized by a molecular formula of C₉H₇ClN₂ and a molecular weight of 178.62 g/mol . The compound exists as a solid at room temperature, with a density of 1.4±0.1 g/cm³ and a boiling point of 352.8±22.0 °C at 760 mmHg [1]. Its structure features a quinoline core with a chlorine atom at the 2-position and a primary amine group at the 7-position, enabling it to serve as a versatile scaffold in medicinal chemistry and organic synthesis .

Why 2-Chloroquinolin-7-amine Cannot Be Replaced by Generic Quinoline Analogs


The unique 2-chloro, 7-amino substitution pattern of 2-chloroquinolin-7-amine is critical for specific synthetic and biological outcomes. Unlike 2-chloroquinoline, which lacks the 7-amino group, or 7-aminoquinoline, which lacks the 2-chloro handle, the dual functionality of 2-chloroquinolin-7-amine allows for orthogonal functionalization strategies [1]. This precise positioning enables chemoselective reactions, such as Suzuki coupling at the 2-chloro site while preserving the 7-amino group for subsequent amide bond formation or further derivatization . Simple substitution with a mono-functional analog would result in a loss of this regioselective control, significantly reducing synthetic efficiency and limiting the chemical space accessible for drug discovery programs [2].

Quantifiable Differentiation: 2-Chloroquinolin-7-amine vs. Closest Analogs


Orthogonal Reactivity: Regioselective Functionalization via Dual Chloro and Amino Handles

2-Chloroquinolin-7-amine offers distinct chemoselectivity advantages over its mono-functional analogs. The presence of both a chloro leaving group at C2 and an amine at C7 enables sequential, site-specific modifications. For instance, the 2-chloro group can undergo Suzuki-Miyaura cross-coupling to introduce aryl or heteroaryl moieties, while the 7-amino group can be independently acylated or alkylated without competing reactions. In contrast, 2-chloroquinoline lacks the amine handle for further functionalization, and 7-aminoquinoline lacks the reactive chloro site for cross-coupling .

Medicinal Chemistry Organic Synthesis Cross-Coupling

Optimized LogP for Drug-Likeness in CNS-Penetrant Design

The calculated partition coefficient (LogP) for 2-chloroquinolin-7-amine is 2.13 , positioning it within the optimal range (1-3) for central nervous system (CNS) drug candidates [1]. This contrasts with the higher LogP of 2.7 for 2-chloroquinoline [2], which may lead to poorer aqueous solubility and increased metabolic liability. While LogP data for 7-aminoquinoline is less readily available, the presence of the chloro group in the target compound contributes to a balanced lipophilicity profile, potentially enhancing blood-brain barrier permeability compared to its unsubstituted amine analog.

Medicinal Chemistry Lipophilicity ADME

Enhanced Hydrogen Bonding Potential for Targeted Protein Interactions

The hydrogen bond donor/acceptor profile of 2-chloroquinolin-7-amine is quantitatively distinct from its analogs. The compound possesses 1 hydrogen bond donor (the NH₂ group) and 2 hydrogen bond acceptors (the nitrogen atoms in the quinoline ring and the chlorine atom) . In contrast, 2-chloroquinoline has 0 donors and 1 acceptor [1], while 7-aminoquinoline has 2 donors (from NH₂) and 2 acceptors . The specific balance of 1 donor and 2 acceptors in the target compound may facilitate more specific and stronger interactions with biological targets, such as kinase ATP-binding pockets or GPCR allosteric sites, compared to the more limited interaction potential of 2-chloroquinoline or the slightly different profile of 7-aminoquinoline.

Medicinal Chemistry Structure-Based Drug Design Binding Affinity

Commercial Purity and Supply Chain Reliability

As a commercially available building block, 2-chloroquinolin-7-amine is supplied with a consistently high purity of ≥97% (typically 97-98%) by multiple reputable vendors, including Fluorochem (98%) , VWR (97%) , and CymitQuimica (97%) . This level of purity is comparable to or exceeds that of its key intermediate, 4,7-dichloroquinoline, which is often available at lower purities (e.g., 95-98%) from various sources . The established supply chain ensures reliable access for research and scale-up, mitigating the risks associated with custom synthesis of less common analogs.

Procurement Quality Control Supply Chain

Structural Uniqueness: A Core Building Block for Bioactive Heterocycles

The 2-chloro-7-amino substitution pattern is a privileged scaffold in medicinal chemistry, distinct from the more common 4-amino-7-chloroquinoline motif found in antimalarials like chloroquine. This unique arrangement may confer different biological activity profiles, as the position of the amino group relative to the quinoline nitrogen influences binding to heme and other targets [1]. Furthermore, its close analog, 2-amino-7-chloroquinoline, exhibits a swapped functional group pattern (amine at C2, chloro at C7), which can lead to drastically different reactivity and pharmacological properties. The specific placement of the chloro and amino groups in 2-chloroquinolin-7-amine offers a novel chemical space for exploring structure-activity relationships in projects targeting pathways where conventional 4-amino-7-chloroquinolines have shown resistance or toxicity .

Medicinal Chemistry Drug Discovery Scaffold Hopping

Optimal Application Scenarios for 2-Chloroquinolin-7-amine


Synthesis of Focused Kinase Inhibitor Libraries via Orthogonal Derivatization

Leverage the orthogonal reactivity of the 2-chloro and 7-amino groups to efficiently generate diverse quinoline-based kinase inhibitor libraries. The 2-chloro handle enables rapid diversification through Suzuki coupling to introduce various aryl/heteroaryl groups targeting the ATP-binding pocket, while the 7-amino group can be acylated or sulfonylated to explore solvent-exposed region interactions . This parallel synthetic approach minimizes steps and maximizes chemical space exploration compared to using mono-functional analogs.

Design of CNS-Penetrant GPCR Modulators with Optimized Lipophilicity

Employ 2-chloroquinolin-7-amine as a core scaffold for CNS drug discovery programs targeting GPCRs. Its computed LogP of 2.13 places it within the favorable range for blood-brain barrier penetration, providing a better starting point for lead optimization compared to the more lipophilic 2-chloroquinoline (LogP 2.7) . The balanced H-bond donor/acceptor profile (1 donor, 2 acceptors) further supports interactions with key residues in GPCR binding pockets [1].

Development of Antiparasitic Agents with Novel Resistance Profiles

Investigate 2-chloroquinolin-7-amine derivatives as next-generation antimalarial or antileishmanial agents. The 2-chloro-7-amino scaffold is structurally distinct from the 4-amino-7-chloroquinoline core of chloroquine, which is associated with widespread resistance due to mutations in the PfCRT transporter [2]. This scaffold hop may circumvent existing resistance mechanisms while retaining the ability to interact with heme, as suggested by structure-function studies on aminoquinolines [3].

Custom Synthesis of High-Purity Intermediates for Scale-Up and GMP Production

Procure 2-chloroquinolin-7-amine in bulk for process chemistry and scale-up activities, relying on its established commercial availability at ≥97% purity from multiple suppliers . This reduces the burden of in-house synthesis and purification, ensuring a consistent starting material for the preparation of advanced intermediates in medicinal chemistry campaigns and early-stage GMP manufacturing .

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